molecular formula C14H12N2O B2882183 Isoindolin-2-yl(pyridin-3-yl)methanone CAS No. 1789532-54-2

Isoindolin-2-yl(pyridin-3-yl)methanone

Cat. No.: B2882183
CAS No.: 1789532-54-2
M. Wt: 224.263
InChI Key: YTWMDIGEVGMIDF-UHFFFAOYSA-N
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Description

Isoindolin-2-yl(pyridin-3-yl)methanone is a heterocyclic compound featuring a methanone (carbonyl) group bridging an isoindolin moiety and a pyridin-3-yl substituent. Isoindolin is a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring, while the pyridin-3-yl group introduces a nitrogen atom at the 3-position of the pyridine ring.

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14(11-6-3-7-15-8-11)16-9-12-4-1-2-5-13(12)10-16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWMDIGEVGMIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoindolin-2-yl(pyridin-3-yl)methanone involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This reaction typically uses water as the oxygen source under mild conditions . The process involves the direct Csp3-H oxidation of pyridin-2-yl-methanes to form the corresponding methanones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Isoindolin-2-yl(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields methanone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Isoindolin-2-yl(pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of isoindolin-2-yl(pyridin-3-yl)methanone involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain biological pathways, depending on its chemical modifications .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Potential Applications/Notes Evidence ID
Isoindolin-2-yl(pyridin-3-yl)methanone Bicyclic isoindolin + pyridin-3-yl methanone Hypothetical applications in drug design (e.g., kinase inhibitors or CNS targets) N/A
(2-Chloro-4-iodopyridin-3-yl)methanol Halogenated pyridine (Cl, I) + methanol group Halogens may enhance reactivity in cross-coupling reactions or as intermediates
(5-Iodopyridin-3-yl)-methanol Iodine at pyridine 5-position + methanol Potential intermediate for radiopharmaceuticals or labeled compounds
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone Methoxy and methyl groups on pyridine + ethanone Electron-donating groups could modulate solubility or metabolic stability
Patent compound: (2-chlorophenyl)-[2-(2-hydroxy-2-pyridin-4-yl-vinyl)pyridin-3-yl]methanone Chlorophenyl + hydroxyvinylpyridine substituents Intermediate for crystalline drug candidates (e.g., antiviral or anticancer agents)
Thesis compound: Polycyclic methanone derivative 4-azatetracyclo[...]dodec-11-en-4-yl + dipyridinyl methanone Designed as 11β-HSD1 inhibitors; pharmacological data pending
(2-Methyl-1H-indol-3-yl)-3-pyridinyl methanone Indole substituent + pyridinyl methanone Structural similarity to isoindolin; indole’s role in serotoninergic or kinase targets

Key Observations

Electron-Donating Groups: The methoxy and methyl groups in 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone may improve solubility or reduce metabolic degradation compared to unsubstituted analogs, a critical factor in drug development .

Complex Polycyclic Systems : The thesis compound’s 4-azatetracyclo[...]dodec-11-en-4-yl group highlights how polycyclic frameworks can enhance binding affinity in enzyme inhibitors (e.g., 11β-HSD1), though pharmacological results remain unpublished .

Intermediates in Drug Synthesis: The patent compound’s hydroxyvinylpyridine and chlorophenyl groups illustrate the use of methanone derivatives as intermediates for crystalline APIs, suggesting similar utility for isoindolin analogs .

Isoindolin vs. Indole: The indole-based methanone () shares aromatic nitrogen heterocycles with this compound, but indole’s prevalence in CNS drugs (e.g., serotonin receptors) contrasts with isoindolin’s lesser-explored role .

Biological Activity

Isoindolin-2-yl(pyridin-3-yl)methanone is a heterocyclic compound that combines isoindoline and pyridine moieties, making it a subject of interest in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H10N2O\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}

This compound features an isoindoline ring fused with a pyridine ring, which contributes to its diverse reactivity and biological activity. The presence of both rings allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Receptor Interaction : The compound can bind to specific receptors or enzymes, modulating their activity. This interaction may inhibit or activate certain biological pathways.
  • Inhibition of Cancer Cell Proliferation : Studies have shown that isoindolin derivatives can decrease cell viability in various cancer cell lines, suggesting potential anticancer properties.
  • Antiviral and Anti-inflammatory Effects : Similar compounds have demonstrated antiviral and anti-inflammatory activities, indicating that this compound may possess these properties as well.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindolin derivatives. For instance, a study evaluating various synthesized compounds showed that certain derivatives significantly reduced cell viability in triple-negative breast cancer (TNBC) cell lines at low concentrations (6.25 µM) . The following table summarizes key findings from these studies:

CompoundCell LineIC50 (µM)Biological Activity
1fMDA-MB-231 (TNBC)6.25Significant cytotoxic effect
1dMDA-MB-231 (TNBC)25Moderate cytotoxic effect
1bMCF-7 (HER2-positive)50Reduced viability at high doses

These results suggest that isoindolin derivatives can selectively target cancer cells, making them promising candidates for further development in cancer therapy.

Antimicrobial Activity

Isoindolin derivatives have also been studied for their antimicrobial properties. A review indicated that similar compounds exhibit a range of activities against bacteria and fungi, highlighting their potential as antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Case Studies

Q & A

Q. What are the common synthetic routes for Isoindolin-2-yl(pyridin-3-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step strategies, including:

  • Acylation reactions : Reacting isoindoline derivatives with pyridin-3-yl carbonyl precursors using catalysts like AlCl₃ under controlled temperatures (50–80°C) .
  • Cross-coupling : Suzuki-Miyaura coupling to introduce the pyridine moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
  • Optimization : Key parameters include solvent polarity (e.g., dichloromethane for Friedel-Crafts), stoichiometric ratios, and purification via column chromatography .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., ketone at ~200 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bonds .
  • X-ray Crystallography : Resolves 3D conformation and π-stacking interactions in solid-state structures .

Q. What are the primary biological targets or pathways associated with this compound?

Methodological Answer:

  • Enzyme Inhibition : Targets cyclooxygenase (COX) and lipoxygenase (LOX) in eicosanoid biosynthesis, implicated in inflammation. IC₅₀ values are determined via fluorometric assays .
  • Anti-inflammatory Activity : In murine arthritis models, derivatives reduce paw swelling by 40% compared to controls, validated through histopathology .
  • Receptor Binding : Pyridine and isoindolinyl groups enable π–π stacking with kinase active sites (e.g., EGFR), assessed via competitive binding assays .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are the limitations?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding to COX-2 (PDB: 5KIR), scoring interactions (e.g., ΔG = -9.2 kcal/mol). Validate with MD simulations (100 ns trajectories) .
  • Limitations : Force field inaccuracies for halogen bonds, solvent effects, and entropy changes require experimental validation (e.g., SPR or ITC) .

Q. In cases of contradictory biological activity data, what experimental strategies resolve discrepancies?

Methodological Answer:

  • Assay Standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols .
  • Orthogonal Validation : Pair in vitro enzyme assays with in vivo models (e.g., carrageenan-induced edema) to confirm dose-response consistency .
  • Purity Analysis : HPLC (>98% purity) and elemental analysis rule out impurities affecting results .

Q. How do structural modifications to the isoindolin or pyridine rings alter pharmacokinetic properties?

Methodological Answer:

  • Substituent Effects :
ModificationImpactExample Data
Pyridine 3-OH↑ SolubilityLogP reduced from 2.1 to 1.4
Isoindolin N-alkylation↑ Metabolic stabilityt₁/₂ increased from 2.1 to 4.3 h (rat liver microsomes)
  • Halogenation : Iodo-substitution enhances receptor affinity (Ki = 0.8 nM vs. 5.2 nM for H-analog) but reduces oral bioavailability (F = 15% vs. 45%) .

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